molecular formula C16H16N2O2S B5358907 4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide CAS No. 7318-33-4

4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide

Cat. No. B5358907
CAS RN: 7318-33-4
M. Wt: 300.4 g/mol
InChI Key: KTJCQVMWEPIPJX-WUSSVBECSA-N
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Description

4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBH is a sulfonohydrazide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the regulation of neurotransmitters. This compound has also been found to inhibit the activity of proteins such as tubulin, which is involved in cell division, and histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has been found to induce cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. In addition, this compound has been found to modulate the expression of various genes involved in cancer progression, such as Bcl-2, p53, and caspase-3.

Advantages and Limitations for Lab Experiments

4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be synthesized using various methods, and it is stable under various conditions, making it suitable for use in various experiments. This compound is also versatile and can be used in various fields, including medicinal chemistry, material science, and analytical chemistry. However, the limitations of this compound include its potential toxicity and lack of specificity. This compound has been found to exhibit cytotoxic effects at high concentrations, and it may also inhibit the activity of non-target proteins and enzymes.

Future Directions

There are several future directions for the study of 4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential applications in various fields. The synthesis of this compound using green chemistry methods, such as solvent-free and microwave-assisted methods, can be explored to reduce the environmental impact of its synthesis. The identification of the specific targets and mechanisms of action of this compound can provide insights into its potential therapeutic applications and facilitate the development of more specific and effective drugs. The evaluation of the potential applications of this compound in various fields, such as material science and analytical chemistry, can lead to the development of new materials and analytical methods.

Synthesis Methods

4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide can be synthesized using various methods, including the reaction between 4-methylbenzenesulfonylhydrazide and cinnamaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction between 4-methylbenzenesulfonylhydrazide and chalcone in the presence of a base such as potassium hydroxide. The synthesis of this compound has also been achieved using microwave irradiation, which has been found to be a more efficient and environmentally friendly method.

Scientific Research Applications

4-methyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit anticancer, antitubercular, and antifungal activities. In material science, this compound has been used as a ligand in the synthesis of metal complexes that exhibit luminescent and magnetic properties. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.

properties

IUPAC Name

4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-14-9-11-16(12-10-14)21(19,20)18-17-13-5-8-15-6-3-2-4-7-15/h2-13,18H,1H3/b8-5+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJCQVMWEPIPJX-WUSSVBECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7318-33-4
Record name Cinnamaldehyde tosylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-N'-(3-PHENYL-2-PROPENYLIDENE)BENZENESULFONOHYDRAZIDE
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